Protease Inhibitor Cocktail I
Description
Core Component Analysis: 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A
The foundational architecture of this compound relies on six primary active compounds, each selected for their specific inhibitory profiles and complementary mechanisms of action. 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride serves as a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Daltons. This compound demonstrates exceptional efficacy against proteases including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin, exhibiting superior stability compared to phenylmethylsulfonyl fluoride at low pH values. The mechanism of action involves covalent modification of hydroxyl groups on serine residues, resulting in an additional 183.0354 Daltons being added to each modified residue.
Aprotinin, also known as bovine pancreatic trypsin inhibitor, constitutes a monomeric globular polypeptide derived from bovine lung tissue with a molecular weight of 6512 Daltons. This protein consists of 58 amino acid residues arranged in a stable, compact tertiary structure containing three disulfide bonds that contribute to its exceptional stability. The amino acid sequence for bovine pancreatic trypsin inhibitor is characterized by ten positively charged lysine and arginine side chains and only four negative aspartate and glutamate residues, making the protein strongly basic. Aprotinin functions as a competitive inhibitor of several serine proteases, specifically trypsin, chymotrypsin, and plasmin at concentrations of approximately 125,000 International Units per milliliter.
Bestatin, chemically known as ubenimex, represents a competitive, reversible protease inhibitor that demonstrates broad specificity against multiple enzyme classes. This compound functions as an inhibitor of arginyl aminopeptidase, leukotriene A4 hydrolase, alanyl aminopeptidase, leucyl/cystinyl aminopeptidase, and membrane dipeptidase. Research has demonstrated that bestatin modulates cytokine production, suppressing proinflammatory cytokines including interleukin-6, CXCL8/interleukin-8, and CCL3/macrophage inflammatory protein-1alpha by LPS-stimulated monocytes. The inhibition percentages at 50 micrograms per milliliter concentration reach 71.2%, 29.7%, and 61.0% respectively for these cytokines.
E-64 functions as an epoxide-based irreversible inhibitor targeting a wide range of cysteine peptidases. This compound was first isolated from Aspergillus japonicus in 1978 and has subsequently been shown to inhibit numerous cysteine peptidases including papain, cathepsin B, cathepsin L, calpain, and staphopain. The structure of E-64 features a trans-epoxysuccinic acid group coupled to a modified dipeptide, with covalent attachment occurring via nucleophilic attack from the thiol group of the target cysteine on C2 of the epoxide.
Leupeptin, also designated as N-acetyl-L-leucyl-L-leucyl-L-argininal, represents a naturally occurring protease inhibitor produced by actinomycetes that demonstrates activity against cysteine, serine, and threonine peptidases. This compound exhibits specific inhibitory constants including 3.5 nanomolar for trypsin, 3.4 nanomolar for plasmin, and 4.1 nanomolar for cathepsin B. Leupeptin functions as a competitive transition state inhibitor, and its inhibition can be relieved by excess substrate concentrations.
Pepstatin represents a potent inhibitor of aspartyl proteases, structured as a hexapeptide containing the unusual amino acid statine with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. Originally isolated from various Actinomyces species due to its ability to inhibit pepsin at picomolar concentrations, pepstatin has been found to inhibit nearly all acid proteases with high potency. Research has demonstrated that pepstatin suppresses receptor activator of nuclear factor kappa-B ligand-induced osteoclast differentiation and inhibits extracellular signal-regulated kinase phosphorylation while decreasing nuclear factor of activated T cells c1 expression.
| Component | Molecular Weight (Da) | Target Proteases | Inhibition Type | Concentration in Cocktail |
|---|---|---|---|---|
| 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride | 239.5 | Serine proteases | Irreversible | 100 millimolar |
| Aprotinin | 6512 | Serine proteases | Competitive | 80 micromolar |
| Bestatin | 308.4 | Aminopeptidases | Competitive | 5 millimolar |
| E-64 | 357.4 | Cysteine proteases | Irreversible | 1.5 millimolar |
| Leupeptin | 426.6 | Multiple classes | Competitive | 2 millimolar |
| Pepstatin | 685.9 | Aspartic proteases | Competitive | 1 millimolar |
Solvent Systems: Dimethyl Sulfoxide-Based Formulation and Concentration Ratios (100X)
The formulation of this compound employs dimethyl sulfoxide as the primary solvent system, providing optimal stability and solubility characteristics for the diverse chemical constituents. This 100X concentrate formulation delivers enhanced storage stability while maintaining the biological activity of all six active components throughout extended storage periods. The dimethyl sulfoxide-based system offers several critical advantages including excellent solubility for hydrophobic compounds such as pepstatin, which demonstrates extremely limited water solubility, and the ability to maintain stable concentrations of sensitive compounds like leupeptin.
The concentration ratios within the 100X formulation have been specifically optimized for mammalian cell systems, with each component present at levels that provide maximum inhibitory efficacy while minimizing potential interference with downstream analytical procedures. The 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride concentration of 100 millimolar ensures comprehensive serine protease inhibition, while the 80 micromolar aprotinin concentration provides additional coverage against trypsin-like enzymes. Bestatin at 5 millimolar concentration delivers broad aminopeptidase inhibition, complemented by 1.5 millimolar E-64 for cysteine protease coverage.
The dimethyl sulfoxide solvent system demonstrates exceptional compatibility with standard cell lysis protocols when diluted to working concentrations, typically representing a final dimethyl sulfoxide concentration of 1% in most experimental systems. This concentration level ensures minimal impact on protein structure and enzymatic activities while maintaining the inhibitory potency of all active components. Storage protocols for the dimethyl sulfoxide-based formulation specify maintenance at -20°C, where the concentrate remains stable for extended periods without precipitation or degradation of active compounds.
| Solvent Parameter | Specification | Rationale |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide | Universal solubility, stability maintenance |
| Concentration Factor | 100X | Optimized for dilution flexibility |
| Storage Temperature | -20°C | Prevents degradation, maintains activity |
| Working Dilution | 1:100 | Minimizes solvent effects on biological systems |
| Final DMSO Concentration | 1% | Compatible with most assay systems |
Animal Component-Free Production Methodologies
Contemporary production methodologies for this compound have increasingly focused on developing animal component-free alternatives, particularly for aprotinin, which traditionally derives from bovine pancreatic tissue. Recent advances in recombinant protein production have enabled the development of plant-derived recombinant aprotinin using Nicotiana benthamiana as the expression system. This approach utilizes proprietary plant-based platforms that can produce high-quality proteins within 8-10 weeks using vertical grow tower systems.
The plant-based production methodology offers significant advantages including cost-effectiveness, reduced space requirements, lower water consumption, and decreased energy utilization compared to traditional animal-derived sources. These recombinant aprotinin preparations maintain identical protease inhibitory activities to their animal-derived counterparts while providing enhanced consistency in sourcing and eliminating concerns related to animal-derived contaminants. The availability of animal-free, high-activity aprotinin enables expansion of existing markets while promoting innovative applications in cell culture and in vitro research systems.
Alternative formulations specifically designed for animal-free applications incorporate recombinant aprotinin alongside the other five components, maintaining identical concentration profiles while eliminating all animal-derived materials. These formulations demonstrate equivalent inhibitory efficacy against target proteases while meeting the growing demand for animal-free research reagents in pharmaceutical and biotechnology applications. The production processes for these animal-free cocktails employ stringent quality control measures to ensure consistent activity levels and eliminate batch-to-batch variation.
Manufacturing protocols for animal component-free versions incorporate advanced purification techniques to achieve pharmaceutical-grade purity levels while maintaining the complex three-dimensional structure essential for aprotinin's inhibitory activity. These methodologies demonstrate that recombinant production can successfully replicate the intricate disulfide bonding patterns and tertiary structure characteristics that define aprotinin's exceptional stability and broad-spectrum protease inhibition capabilities.
Lyophilized vs. Liquid Stabilization Strategies
The stabilization of this compound employs distinct methodologies depending on the final formulation format, with both lyophilized and liquid preparations offering specific advantages for different research applications. Lyophilized formulations provide enhanced long-term stability, with properly desiccated preparations remaining active for up to one year when stored at 4°C under low humidity conditions below 10%. These freeze-dried preparations require reconstitution in dimethyl sulfoxide to achieve 100X stock concentrations, with reconstituted solutions maintaining stability for up to six months at 4°C or one year at -70°C.
Liquid stabilization strategies focus on maintaining the integrity of all six active components in dimethyl sulfoxide solution while preventing degradation pathways that could compromise inhibitory efficacy. The pre-dissolved liquid formulations eliminate the variability associated with reconstitution procedures and provide immediate availability for experimental use. Storage protocols for liquid formulations specify maintenance at -20°C, where the complete cocktail remains stable without requiring special handling procedures or reconstitution steps.
Comparative stability studies have demonstrated that lyophilized preparations offer superior long-term storage characteristics, particularly for laboratories with intermittent usage patterns. The dehydrated format eliminates concerns related to freeze-thaw cycles and provides enhanced stability during shipping and handling. However, liquid formulations offer advantages in high-throughput applications where consistent preparation times and immediate availability are critical factors.
The choice between lyophilized and liquid stabilization strategies often depends on specific laboratory requirements and usage patterns. Lyophilized formulations excel in applications requiring long-term storage, minimal freezer space utilization, and reduced shipping costs. Liquid preparations provide advantages in applications requiring immediate use, consistent performance, and elimination of reconstitution-related variability. Both formats maintain equivalent inhibitory efficacy when properly stored and handled according to manufacturer specifications.
| Stabilization Format | Storage Temperature | Stability Duration | Advantages | Considerations |
|---|---|---|---|---|
| Lyophilized | 4°C (desiccated) | 1 year | Long-term stability, reduced shipping costs | Requires reconstitution |
| Liquid (DMSO) | -20°C | Extended periods | Immediate use, consistency | Freeze-thaw sensitivity |
| Reconstituted Stock | 4°C | 6 months | Convenient handling | Limited stability |
| Reconstituted Stock | -70°C | 1 year | Extended stability | Ultra-low temperature required |
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Composition and Specificity
| Product | Key Components | Target Proteases | EDTA-Free | Optimized Use |
|---|---|---|---|---|
| Protease Inhibitor Cocktail I | AEBSF, Aprotinin, E-64, Bestatin, Leupeptin | Serine, cysteine, acid proteases, aminopeptidases | Yes (varies) | Mammalian cells/tissues |
| Roche cOmplete™ Tablets | AEBSF, EDTA, Aprotinin, E-64, Pepstatin A | Serine, cysteine, aspartic, metalloproteases | No | Broad (incl. plant/fungal) |
| Sigma-Aldrich Cocktail VI | AEBSF, Aprotinin, E-64, Leupeptin, Bestatin, EDTA (optional) | Serine, cysteine, metalloproteases, aminopeptidases | No | General use |
| Abbkine 100X Cocktail | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Serine, cysteine, acid proteases, aminopeptidases | Yes | Mammalian cells/tissues |
| MedChemExpress Cocktail | Similar to Roche cOmplete™ (exact composition proprietary) | Broad-spectrum | No (reported) | Cost-effective alternative |
- EDTA-Free Options : Cocktail I (e.g., Abbkine) and Cocktail VI (optional EDTA) are preferred for metal-dependent assays, whereas Roche’s tablets contain EDTA, which may interfere with metalloprotease studies .
- Specificity : Cocktail I and Abbkine emphasize inhibition of acid proteases (e.g., cathepsins) via Pepstatin A, while Roche’s formulation includes metalloprotease inhibitors .
Research Findings and Limitations
- Efficacy in High-Activity Protease Environments : Cocktail I and Roche’s tablets show robust inhibition in tissues with high protease activity (e.g., liver and pancreas), while EDTA-free versions may underperform in metalloprotease-rich samples .
- User Feedback : MedChemExpress’s cocktail matches Roche’s performance in glucose uptake assays but lacks peer-reviewed validation .
- Contradictions : reports Cocktail I as "toxic if swallowed," whereas Safety Data Sheets for Roche’s product emphasize respiratory hazards, highlighting variability in risk profiles .
Q & A
Basic Research Questions
Q. What are the primary protease targets inhibited by Protease Inhibitor Cocktail I, and how do they prevent protein degradation in cell lysates?
- Methodological Answer : this compound typically includes inhibitors targeting serine proteases (e.g., AEBSF), cysteine proteases (e.g., E-64), aspartic proteases (e.g., pepstatin A), and metalloproteases (via EDTA). These components work synergistically: AEBSF irreversibly inhibits trypsin-like serine proteases, while EDTA chelates metal ions required for metalloprotease activity. For mammalian tissues, the cocktail is often supplemented with bestatin to block aminopeptidases. Validate efficacy by comparing protein integrity in lysates with and without the cocktail via SDS-PAGE .
Q. What is the recommended storage protocol for this compound to ensure stability and efficacy?
- Methodological Answer : Store the 100X concentrated cocktail at 4°C in dark conditions to prevent DMSO-mediated oxidation. Avoid freeze-thaw cycles, which can precipitate inhibitors like PMSF. For long-term storage (>6 months), aliquot and freeze at -20°C . Working solutions diluted in lysis buffer should be used immediately or stored at 4°C for ≤48 hours .
Q. How does the EDTA-free formulation differ from standard cocktails, and when should it be prioritized?
- Methodological Answer : EDTA-free formulations exclude metalloprotease inhibitors, making them compatible with downstream applications requiring divalent cations (e.g., 2D electrophoresis or metal-affinity chromatography ). Use EDTA-free cocktails when studying calcium-dependent processes or purifying His-tagged proteins. For metalloprotease-rich samples (e.g., bacterial lysates), supplement with 1-5 mM EGTA .
Advanced Research Questions
Q. How can researchers optimize inhibitor concentrations for tissues with exceptionally high protease activity (e.g., liver or pancreas)?
- Methodological Answer : For tissues like pancreas (rich in trypsin), increase serine protease inhibitors (e.g., AEBSF) by 2–3× while ensuring solubility. Pre-chill equipment to 4°C and add 1–2 μM leupeptin to inhibit cathepsins. Validate using degradation-sensitive markers (e.g., β-actin) via Western blot. For quantitative optimization, perform a dose-response assay comparing protease activity residual in lysates using fluorogenic substrates like Z-Arg-AMC .
Q. What experimental controls are essential when observing unexpected protein degradation despite using the cocktail?
- Methodological Answer : Implement three controls:
- Immediate denaturation : Boil a lysate aliquot immediately post-extraction to inactivate proteases.
- Exogenous contamination check : Process samples without lysis buffer to rule out external protease sources.
- Post-lysis spike-in : Add fresh cocktail post-lysis to determine if degradation occurs during extraction or handling.
Compare results via SDS-PAGE or mass spectrometry to identify failure points .
Q. How does the cocktail interact with phosphoproteomics workflows, and what adjustments are needed for compatibility?
- Methodological Answer : EDTA-free cocktails are critical to preserve magnesium for phosphatase inhibitors (e.g., sodium orthovanadate). Combine with phosphatase inhibitors at 2 mM sodium fluoride and 1 mM β-glycerophosphate . For MS compatibility, avoid non-volatile detergents; use 0.1% SDS or n-dodecyl-β-D-maltoside. Pre-clear lysates with centrifugation (16,000 × g, 10 min) to remove insoluble aggregates .
Q. What strategies mitigate interference of protease inhibitors with downstream assays (e.g., fluorescence-based quantification)?
- Methodological Answer : DMSO in the cocktail can quench fluorescence. Limit final DMSO concentration to <1% in assays. For luciferase-based assays, avoid EDTA (chelates Mg²⁺ required for luciferase activity). Dialyze lysates or use size-exclusion chromatography to remove small-molecule inhibitors prior to enzymatic assays .
Data Contradiction Analysis
Q. How should researchers address conflicting results when using the same cocktail across different cell types?
- Methodological Answer : Cell-specific protease expression (e.g., elevated calpains in neurons) may require tailored inhibition. Perform a protease activity profiling assay using fluorogenic substrates (e.g., Suc-LLVY-AMC for proteasomes) to identify dominant protease classes. Supplement the base cocktail with 10 μM calpain inhibitor ALLN for neuronal lysates or 5 μM aprotinin for serum-containing samples .
Tables for Quick Reference
| Inhibitor Class | Target Proteases | Common Inhibitors |
|---|---|---|
| Serine | Trypsin, Chymotrypsin | AEBSF, PMSF |
| Cysteine | Caspases, Cathepsins | E-64, Leupeptin |
| Aspartic | Pepsin, Cathepsin D | Pepstatin A |
| Metalloproteases | MMPs, Thermolysin | EDTA, EGTA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
